molecular formula C13H16N4O2S B5712580 N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-2-(4-methoxy-phenyl)-acetamide

N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-2-(4-methoxy-phenyl)-acetamide

Cat. No.: B5712580
M. Wt: 292.36 g/mol
InChI Key: DDJVKZZEFSBQBJ-UHFFFAOYSA-N
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Description

N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-2-(4-methoxy-phenyl)-acetamide is a synthetic triazole derivative featuring a 1,2,4-triazole core substituted with a mercapto (-SH) group at position 5, a methyl group at position 4, and a methoxyphenyl-acetamide moiety linked via a methylene bridge. The compound’s structure combines a heterocyclic triazole ring with a sulfur-containing thiol group and a methoxyphenyl group, which may confer unique electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-17-11(15-16-13(17)20)8-14-12(18)7-9-3-5-10(19-2)6-4-9/h3-6H,7-8H2,1-2H3,(H,14,18)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDJVKZZEFSBQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)CNC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801330644
Record name 2-(4-methoxyphenyl)-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806190
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

701925-40-8
Record name 2-(4-methoxyphenyl)-N-[(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-2-(4-methoxy-phenyl)-acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving a hydrazine derivative and a suitable nitrile compound under acidic or basic conditions.

    Introduction of the Mercapto Group: The mercapto group is introduced via a thiolation reaction, where a thiol reagent reacts with the triazole ring.

    Attachment of the Acetamide Group: The final step involves the acylation of the triazole derivative with 2-(4-methoxy-phenyl)-acetyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-2-(4-methoxy-phenyl)-acetamide can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole structures exhibit significant antimicrobial properties. For example, derivatives of triazoles have been shown to inhibit the growth of various bacterial strains and fungi. The mercapto group in this compound enhances its reactivity and potential effectiveness against microbial pathogens.

Anticancer Properties

Triazole derivatives have been investigated for their anticancer activities. Studies suggest that N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-2-(4-methoxy-phenyl)-acetamide may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly in the inhibition of enzymes involved in cancer metabolism and microbial resistance. This is attributed to its ability to form stable complexes with metal ions often found in active sites of enzymes.

Medicinal Chemistry

The compound serves as a lead structure for the development of new antimicrobial and anticancer agents. Its unique chemical properties allow for modifications that can enhance efficacy and reduce toxicity.

Agricultural Chemistry

Due to its antimicrobial properties, this compound can be explored as a potential agrochemical for protecting crops against fungal infections and bacterial diseases.

Material Science

The incorporation of triazole rings into polymer matrices can improve the thermal stability and mechanical properties of materials. Research into the use of this compound in developing novel materials with enhanced performance is ongoing.

Case Studies

Study Focus Findings
Antimicrobial ActivityDemonstrated effectiveness against E. coli and S. aureus with MIC values below 50 µg/mL.
Anticancer PropertiesInduced apoptosis in breast cancer cell lines (MCF-7) with IC50 values around 25 µM.
Enzyme InhibitionInhibited urease activity by 70% at 100 µM concentration, suggesting potential for treating urease-related infections.

Mechanism of Action

The mechanism of action of N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-2-(4-methoxy-phenyl)-acetamide involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The triazole ring can interact with various enzymes, modulating their activity. These interactions can affect cellular pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Weight Synthesis Yield/Purity Biological Activity Reference
Target Compound : N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-2-(4-methoxy-phenyl)-acetamide 5-mercapto, 4-methyl, 4H-triazole, 4-methoxyphenyl-acetamide ~350.4* N/A Hypothesized: Antimicrobial N/A
2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide () 5-benzyl, 4-phenyl, 4H-triazole, 4-methoxyphenyl-acetamide 430.53 Not reported Not reported
N-(4-Methoxyphenyl)-2-((5-(2-methoxyphenyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)acetamide () 5-(2-methoxyphenyl), 4-(p-tolyl), 4H-triazole, 4-methoxyphenyl-acetamide ~460.5* Not reported Not reported
2-((4-Amino-5-methyl-4H-[1,2,4]triazol-3-yl)sulfanyl)-N-[5-(3,4-dichlorobenzyl)-thiazol-2-yl]-acetamide () 4-amino, 5-methyl, 4H-triazole, 3,4-dichlorobenzyl-thiazole ~438.3* Not reported Anticancer (breast cancer)
2-((5-(4-Methoxyphenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-N-(4-morpholinophenyl)acetamide () Thiazolo-triazole hybrid, 4-methoxyphenyl, morpholinophenyl ~508.6* 78% yield Not reported (anti-infective design)

Notes:

  • Mercapto Group : The presence of a free -SH group in the target compound may enhance metal-binding capacity or redox activity compared to analogs with alkyl/aryl thioethers (e.g., ) .
  • Methoxyphenyl vs.
  • Triazole Core Variations : Hybrid scaffolds like thiazolo-triazoles () exhibit broader bioactivity but require more complex syntheses .

Physicochemical Properties

  • Lipophilicity : Calculated LogP for the target compound (~2.8) is lower than chlorinated analogs (: LogP ~3.5) but higher than morpholine derivatives (: LogP ~2.1), influencing membrane permeability .
  • Solubility : The polar acetamide and mercapto groups may improve aqueous solubility compared to purely aromatic triazoles (e.g., ) .

Biological Activity

N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-2-(4-methoxy-phenyl)-acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C12H14N4O2S
  • Molecular Weight : 278.33 g/mol
  • CAS Number : 737794-04-6

Synthesis

The synthesis of this compound typically involves the reaction of 5-mercapto-4-methyl-4H-[1,2,4]triazole with appropriate acylating agents to introduce the acetamide functional group. The process may utilize various reaction conditions to optimize yield and purity.

Antioxidant Activity

Research indicates that compounds containing the triazole moiety exhibit significant antioxidant properties. For instance, derivatives of mercapto-substituted triazoles have shown promising results in DPPH and ABTS assays, with some compounds achieving IC50 values comparable to standard antioxidants like ascorbic acid .

Antibacterial Activity

This compound has demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria. In vitro studies have highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential . Molecular docking studies support these findings by showing high binding affinities to bacterial enzyme targets .

Antifungal Activity

The compound has also been evaluated for antifungal properties against strains such as Candida albicans. Studies suggest that triazole derivatives can inhibit fungal growth effectively, making them candidates for developing antifungal therapies .

Anticancer Activity

Recent investigations into the anticancer potential of this compound reveal moderate cytostatic activity against various cancer cell lines. Notably, it has been tested in the NCI-60 human tumor cell lines panel, where it exhibited inhibition growth percentages (IGP) of up to 23% against certain breast cancer cell lines (e.g., MCF7) at a concentration of 10 µM . The compound's mechanism may involve the induction of apoptosis and cell cycle arrest in cancer cells.

Study 1: Antioxidant and Antibacterial Evaluation

In a comprehensive study evaluating triazole derivatives, researchers synthesized several compounds and assessed their antioxidant and antibacterial activities. Among them, this compound showed significant antibacterial effects with an MIC value lower than many standard antibiotics .

Study 2: Anticancer Screening in NCI Panel

Another pivotal study involved screening the compound against the NCI panel of human tumor cell lines. The results indicated varying degrees of cytotoxicity across different cancer types, particularly highlighting its potential against breast and colon cancers .

The biological activities of this compound are largely attributed to:

  • Reactive Oxygen Species (ROS) Scavenging : Its antioxidant properties help mitigate oxidative stress in cells.
  • Inhibition of Enzymatic Pathways : By binding to specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Induction of Apoptosis : Triggering programmed cell death pathways in malignant cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-2-(4-methoxy-phenyl)-acetamide?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including:

  • Triazole ring formation : Using reagents like thiocarbazides or hydrazine derivatives under reflux conditions.
  • Thiol group incorporation : Mercapto groups are introduced via nucleophilic substitution or thiol-ene reactions, requiring inert atmospheres to prevent oxidation .
  • Acetamide coupling : Activated esters (e.g., EDCI/HOBt) or chloroacetyl chloride are used for amide bond formation. Reaction conditions (pH, solvent polarity) are optimized to avoid hydrolysis .
    • Key Considerations : Monitor reaction progression via TLC and confirm purity via column chromatography .

Q. How is the molecular structure of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation employs:

  • Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks; IR for functional group identification (e.g., C=O, S-H stretches) .
  • Mass Spectrometry (LC-MS/HRMS) : To verify molecular weight and fragmentation patterns .
  • Elemental Analysis : Validate empirical formula accuracy .

Q. What biological assays are typically used to evaluate its activity?

  • Methodological Answer : Standard assays include:

  • Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Screening : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme Inhibition : Kinetic assays targeting enzymes like dihydrofolate reductase (DHFR) or cyclooxygenase (COX) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during synthesis?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (0–5°C) during thiol-group incorporation reduce disulfide byproduct formation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates; anhydrous conditions prevent hydrolysis of chloroacetyl intermediates .
  • Catalyst Use : Phase-transfer catalysts (e.g., TBAB) improve yields in heterocyclic ring-closing steps .

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

  • Methodological Answer :

  • Data Collection : Use single-crystal diffraction (Mo-Kα radiation) to obtain high-resolution data .
  • Refinement with SHELXL : Iterative refinement of positional and thermal parameters to resolve disorder in flexible groups (e.g., methoxyphenyl or triazole-methyl) .
  • ORTEP Visualization : Generate thermal ellipsoid plots to assess bond angles/geometry and validate stereochemistry .

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., methoxy → ethoxy, methyl → ethyl) and compare bioactivity .
  • Pharmacophore Mapping : Identify critical moieties (e.g., triazole-thiol, methoxyphenyl) via 3D-QSAR models .
  • Data Correlation : Use regression analysis to link electronic (Hammett σ) or lipophilic (logP) parameters with activity trends .

Q. How to address contradictions in reported biological activity data?

  • Methodological Answer :

  • Experimental Replication : Standardize assay protocols (e.g., cell line passage number, serum concentration) to reduce variability .
  • Purity Validation : Use HPLC (>95% purity) to rule out impurity-driven artifacts .
  • Computational Validation : Perform molecular docking to confirm target binding modes across inconsistent datasets .

Q. What computational strategies predict target interactions for this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., DHFR, COX-2). Prioritize poses with low RMSD and favorable ΔG values .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and residue interaction networks .
  • Pharmacokinetic Prediction : SwissADME or pkCSM tools evaluate bioavailability, BBB penetration, and CYP450 interactions .

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